molecular formula C15H16ClN3 B1420961 4-(2,3-dihydro-1H-indol-1-yl)benzene-1-carboximidamide hydrochloride CAS No. 1235439-42-5

4-(2,3-dihydro-1H-indol-1-yl)benzene-1-carboximidamide hydrochloride

Cat. No. B1420961
M. Wt: 273.76 g/mol
InChI Key: ABINXTOECHWQJO-UHFFFAOYSA-N
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Description

“4-(2,3-dihydro-1H-indol-1-yl)benzene-1-carboximidamide hydrochloride” is a chemical compound with the CAS Number: 1235439-42-5 . It has a molecular weight of 273.76 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H15N3.ClH/c16-15(17)12-5-7-13(8-6-12)18-10-9-11-3-1-2-4-14(11)18;/h1-8H,9-10H2,(H3,16,17);1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.

Scientific Research Applications

Solid-State Chemistry and Molecular Interactions

  • Compounds similar to 4-(2,3-dihydro-1H-indol-1-yl)benzene-1-carboximidamide hydrochloride exhibit strong intramolecular N-H...N hydrogen bonding and intramolecular N-H...Cl contacts, leading to the formation of chains, double chains, or sheets in the solid state. Such interactions are crucial in understanding the crystalline structures and properties of these compounds (Boere et al., 2011).

Synthesis and Chemical Library Development

  • These compounds are used as starting materials in alkylation and ring closure reactions to generate a structurally diverse library of compounds, indicating their versatility in organic synthesis (Roman, 2013).
  • Additionally, they are used in the efficient synthesis of polysubstituted acylguanidines and guanylureas, highlighting their application in creating novel compounds with potential biological activities (Katritzky et al., 2004).

Anticancer Research

  • Synthesis of 1-(1H-indol-4-yl)-3,5-disubstituted benzene analogues, which includes derivatives of 4-(2,3-dihydro-1H-indol-1-yl)benzene-1-carboximidamide hydrochloride, has shown potential as antimitotic agents in cancer research. These compounds induce cell cycle arrest and show efficacy in cell viability and proliferation assays (Shetty et al., 2011).

Anti-Inflammatory Applications

  • Derivatives of these compounds have been evaluated for their anti-inflammatory activity, demonstrating their potential therapeutic applications in inflammation-related disorders (Rehman et al., 2022).

Antimicrobial Activity

  • Pyrimidino derivatives containing the indole and benzene nuclei show promising antimicrobial activity, indicating the potential of these compounds in developing new antimicrobial agents (Chauhan et al., 2017).

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

Indole derivatives, such as “4-(2,3-dihydro-1H-indol-1-yl)benzene-1-carboximidamide hydrochloride”, continue to attract attention due to their diverse biological activities . Future research will likely focus on the synthesis of novel indole derivatives and the exploration of their therapeutic potential .

properties

IUPAC Name

4-(2,3-dihydroindol-1-yl)benzenecarboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3.ClH/c16-15(17)12-5-7-13(8-6-12)18-10-9-11-3-1-2-4-14(11)18;/h1-8H,9-10H2,(H3,16,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABINXTOECHWQJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C3=CC=C(C=C3)C(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,3-dihydro-1H-indol-1-yl)benzene-1-carboximidamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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